Product packaging for 2-(Thiophen-2-yl)quinoline-8-carboxamide(Cat. No.:CAS No. 655222-67-6)

2-(Thiophen-2-yl)quinoline-8-carboxamide

Cat. No.: B11860143
CAS No.: 655222-67-6
M. Wt: 254.31 g/mol
InChI Key: XYQVHTQDWKHRPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Thiophen-2-yl)quinoline-8-carboxamide is a synthetic organic compound designed for research applications, particularly in medicinal chemistry and drug discovery. This molecule features a hybrid structure combining a quinoline core with thiophene and carboxamide functional groups, a scaffold recognized for its diverse biological potential . The quinoline pharmacophore is a privileged structure in anticancer agent development, with mechanisms including growth inhibition by cell cycle arrest, induction of apoptosis, and inhibition of angiogenesis . The strategic incorporation of the thiophene ring, a common feature in FDA-approved drugs, serves as a bio-isostere that can enhance binding affinity and improve metabolic stability . Related quinoline-carboxamide derivatives have been identified as selective antagonists for purinergic receptors like the P2X7R, which is overexpressed in various cancers and plays a key role in pathological inflammation . Studies on similar compounds have demonstrated promising anti-proliferative effects and the ability to induce apoptotic cell death in cancer cell lines, suggesting a potential mechanism of action for this class of molecules . Furthermore, the carboxamide bond is a critical and stable scaffold in biological systems, making it a valuable component for researchers investigating protein-ligand interactions . This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H10N2OS B11860143 2-(Thiophen-2-yl)quinoline-8-carboxamide CAS No. 655222-67-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

655222-67-6

Molecular Formula

C14H10N2OS

Molecular Weight

254.31 g/mol

IUPAC Name

2-thiophen-2-ylquinoline-8-carboxamide

InChI

InChI=1S/C14H10N2OS/c15-14(17)10-4-1-3-9-6-7-11(16-13(9)10)12-5-2-8-18-12/h1-8H,(H2,15,17)

InChI Key

XYQVHTQDWKHRPX-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)C(=O)N)N=C(C=C2)C3=CC=CS3

Origin of Product

United States

Synthetic Methodologies for 2 Thiophen 2 Yl Quinoline 8 Carboxamide and Its Analogues

Strategies for the Construction of the Quinoline (B57606) Core

The formation of the fundamental quinoline ring system is a critical first step in the synthesis of 2-(Thiophen-2-yl)quinoline-8-carboxamide and its analogues. Various synthetic routes have been established for this purpose, each offering distinct advantages in terms of substrate scope, regioselectivity, and reaction conditions.

Gould–Jacobs Reaction and Modified Cyclization Approaches

The Gould-Jacobs reaction is a well-established method for synthesizing quinolines, particularly 4-hydroxyquinoline (B1666331) derivatives. wikipedia.orgiipseries.org The process begins with the condensation of an aniline (B41778) derivative with an alkoxymethylenemalonic ester, such as diethyl ethoxymethylenemalonate. wikipedia.orgrsc.org This initial step forms an anilidomethylenemalonic ester intermediate. wikipedia.org Subsequent thermal cyclization, which is a 6-electron process, leads to the formation of a 4-hydroxy-3-carboalkoxyquinoline. wikipedia.org This product can then undergo saponification and decarboxylation to yield the 4-hydroxyquinoline. wikipedia.org

The Gould-Jacobs reaction is particularly effective for anilines that have electron-donating groups at the meta-position. wikipedia.org Modifications to the classical procedure have been developed to improve yields and reduce reaction times. For instance, the use of microwave irradiation for the high-temperature intramolecular cyclization step can dramatically shorten reaction times from hours to minutes and improve product yields. preprints.orgablelab.eu

Table 1: Comparison of Gould-Jacobs Reaction Conditions

ReactantsConditionsProduct TypeYieldReference
Aniline and Diethyl ethoxymethylenemalonateConventional heating (reflux)4-HydroxyquinolineLow to moderate ablelab.eu
Aniline and Diethyl ethoxymethylenemalonateMicrowave irradiation (250 °C, 5 min)Ethyl 4-hydroxyquinoline-3-carboxylate47% ablelab.eu
5-Aminoindole and Malonic ester derivativeConventional heatingPyrazoloquinolinone analoguesNot specified wikipedia.org

Povarov Reaction and Aza-Diels–Alder Cycloadditions

The Povarov reaction provides an efficient pathway to substituted quinolines through a formal aza-Diels-Alder [4+2] cycloaddition. acs.orgwikipedia.org In its classic form, the reaction involves three components: an aniline, a benzaldehyde (B42025), and an electron-rich alkene (such as an enol ether or enamine). wikipedia.org The aniline and benzaldehyde first condense to form an aromatic imine (Schiff base). A Lewis acid catalyst, like boron trifluoride, activates this imine for electrophilic addition by the alkene, initiating a sequence of cyclization and elimination steps to furnish the quinoline ring. wikipedia.org

Recent innovations have expanded the scope of the Povarov reaction. One notable variation is an iodine-mediated formal [3+2+1] cycloaddition that uses methyl ketones, anilines, and styrenes to directly synthesize substituted quinolines. acs.orgorganic-chemistry.orgnih.gov In this process, the methyl group of the ketone serves as a unique reactive input, undergoing a proposed cascade of iodination, Kornblum oxidation, Povarov-type cycloaddition, and aromatization. organic-chemistry.org Another novel approach employs arylacetylenes, which act as both a diene precursor and a dienophile in an I2-mediated reaction with anilines to generate 2,4-substituted quinolines. nih.gov

Table 2: Examples of Povarov-Type Reactions for Quinoline Synthesis

ReactantsCatalyst/MediatorReaction TypeKey FeatureReference
Aniline, Benzaldehyde, EnamineYttrium triflate (Lewis Acid)[4+2] CycloadditionForms tetrahydroquinoline derivatives wikipedia.org
Methyl ketones, Anilines, StyrenesIodine (I₂)Formal [3+2+1] CycloadditionMethyl group of ketone acts as a C1 synthon organic-chemistry.orgnih.gov
Arylacetylenes, AnilinesIodine (I₂)/DMSO[4+2] CycloadditionArylacetylene is a precursor to both diene and dienophile nih.gov

Isatin-Derived Synthetic Pathways

Isatin (B1672199) and its derivatives are versatile precursors for the synthesis of quinoline-4-carboxylic acids, a key substructure for quinoline-8-carboxamides. The Pfitzinger reaction is a primary example of this pathway, involving the condensation of isatin with a carbonyl compound containing an α-methylene group under basic conditions. researchgate.net This reaction can be performed efficiently using microwave irradiation, which significantly reduces reaction times. researchgate.net

For example, reacting isatin or a substituted isatin with a ketone in the presence of a base like potassium hydroxide (B78521) yields the corresponding 2-substituted-quinoline-4-carboxylic acid. researchgate.net A related method involves the reaction of isatin with malonic acid to produce 2-oxo-1,2-dihydroquinoline-4-carboxylic acid. scispace.com The resulting quinoline carboxylic acid can then be coupled with an appropriate amine to form the desired carboxamide. researchgate.netscispace.com This two-step sequence—Pfitzinger reaction followed by amide coupling—is a direct route to quinoline carboxamide scaffolds. scispace.comnih.gov

Approaches for Introducing the Thiophene (B33073) Moiety at the Quinoline C2 Position

Once the quinoline-8-carboxamide (B1604842) core is assembled, the next critical step is the introduction of the thiophene ring at the C2 position. Palladium-catalyzed cross-coupling reactions are the premier methods for achieving this transformation, offering high efficiency and functional group tolerance.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is one of the most powerful and widely used methods for forming carbon-carbon bonds between sp²-hybridized centers. researchgate.netlibretexts.org The reaction facilitates the coupling of an organoboron compound (like a boronic acid or its ester) with an organic halide or triflate, catalyzed by a palladium(0) complex in the presence of a base. libretexts.orgyoutube.com

In the context of synthesizing this compound, this reaction would involve coupling a 2-haloquinoline derivative (e.g., 2-chloro- or 2-bromoquinoline-8-carboxamide) with thiophene-2-boronic acid or a corresponding boronate ester. The catalytic cycle generally involves three key steps: oxidative addition of the palladium(0) catalyst to the haloquinoline, transmetalation with the thiophene-boron species, and reductive elimination to yield the 2-thienylquinoline product and regenerate the palladium(0) catalyst. youtube.com The development of highly active catalysts, often employing bulky, electron-rich phosphine (B1218219) ligands, has made it possible to couple even challenging substrates like heteroaryl chlorides. nih.govnih.gov

Table 3: Typical Conditions for Suzuki-Miyaura Cross-Coupling

ComponentExamplesPurposeReference
Palladium PrecursorPd(OAc)₂, Pd₂(dba)₃, PdCl₂(PPh₃)₂Source of the active Pd(0) catalyst libretexts.orgnih.gov
LigandTriphenylphosphine (PPh₃), Tricyclohexylphosphine (PCy₃), Buchwald-type phosphinesStabilizes and activates the palladium catalyst nih.gov
Boron ReagentAryl/Heteroaryl boronic acids, Boronate esters (e.g., pinacol (B44631) esters)Source of the nucleophilic organic group libretexts.orgnih.gov
BaseK₂CO₃, Cs₂CO₃, K₃PO₄, KFActivates the boron reagent for transmetalation nih.govnih.gov
SolventDioxane, Toluene, DMF, Water mixturesSolubilizes reactants and facilitates the reaction nih.gov

Sonogashira Coupling and Related Palladium-Catalyzed Methods

The Sonogashira coupling is another cornerstone of palladium-catalyzed cross-coupling chemistry, specifically designed to form a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org The reaction is unique in that it typically employs a dual catalytic system of palladium and a copper(I) salt (e.g., CuI) as a co-catalyst, along with an amine base. libretexts.orgyoutube.com

While not a direct route to install a thiophene ring, the Sonogashira reaction can be used to introduce an ethynylthiophene group (e.g., by coupling a 2-haloquinoline with 2-ethynylthiophene). The resulting alkyne could then serve as a versatile handle for further synthetic transformations if required. The catalytic cycle involves the formation of a copper acetylide, which then undergoes transmetalation to a palladium(II) complex, followed by reductive elimination. libretexts.orgyoutube.com The development of copper-free Sonogashira protocols has been an area of significant research, aiming to avoid issues associated with copper, such as the formation of alkyne homocoupling byproducts. nih.gov

Beyond Sonogashira, the broader family of palladium-catalyzed reactions includes various C-H activation and functionalization strategies that can forge C-C bonds, offering alternative, though less direct, pathways to functionalized quinolines. rsc.orgnih.gov

Direct Heteroarylation Strategies

The crucial carbon-carbon bond formation between the quinoline C2 and thiophene C2 positions is often achieved through direct heteroarylation. This modern approach circumvents the need for pre-functionalized starting materials (like organometallics or halides) by directly coupling C-H bonds, offering a more atom- and step-economical route. Palladium catalysis is the predominant method for this transformation.

These reactions typically involve the cross-coupling of a quinoline derivative with a thiophene. One common pathway is the palladium-catalyzed C-H/C-H cross-coupling, where C-H bonds on both heterocycles are activated. rsc.orgresearchgate.net Alternatively, a C-H/C-X coupling (where X is a halide, typically bromine) can be employed. For instance, a 2-haloquinoline can be coupled with thiophene, or a quinoline can be coupled with a 2-halothiophene. The reaction of an aryl halide with an unfunctionalized thiophene in the presence of a transition metal catalyst is a well-established method for creating aryl thiophenes. core.ac.uk

Key components of these catalytic systems include a palladium source, such as palladium(II) acetate (B1210297) (Pd(OAc)₂), a ligand to stabilize the catalyst, and often an oxidant and/or an additive. For the C2-arylation of N-oxide quinolines, silver carbonate (Ag₂CO₃) has been used as an effective oxidant. nih.gov Carboxylic acids like pivalic acid (PivOH) can act as beneficial additives, assisting in the C-H activation step via a concerted metalation-deprotonation (CMD) mechanism. core.ac.uk

A novel palladium-catalyzed tandem reaction offers another pathway, where 2-aminostyryl nitriles react with arylboronic acids. This process involves a nucleophilic addition of an aryl palladium species to the nitrile, which generates a ketone intermediate that subsequently cyclizes to form the 2-arylquinoline core. nih.gov While this specific example uses a boronic acid, it highlights innovative cyclization strategies to form the 2-substituted quinoline skeleton.

Table 1: Key Features of Direct Heteroarylation Strategies

Strategy Coupling Partners Typical Catalyst System Key Features
C-H/C-H Coupling Quinoline & Thiophene Pd(OAc)₂, Ligand, Oxidant (e.g., Ag₂CO₃) High atom economy; avoids pre-functionalization. rsc.orgnih.gov
C-H/C-X Coupling Quinoline & 2-Halothiophene (or vice versa) Pd(OAc)₂, Ligand, Base (e.g., K₂CO₃), Additive (e.g., PivOH) More traditional cross-coupling; often high yielding and regioselective. core.ac.uk
Tandem Cyclization 2-Aminostyryl nitrile & Thiophene-2-boronic acid Pd Catalyst Forms the quinoline ring and C-C bond in one sequence. nih.gov

Methods for Carboxamide Formation at the Quinoline C8 Position

The introduction of the carboxamide group at the C8 position is typically the final key step. This is almost universally achieved by forming an amide bond between the corresponding quinoline-8-carboxylic acid and a desired amine.

Amide Coupling Reagents and Procedures (e.g., EDC/HOBt, TBTU)

The most common method for synthesizing the C8-carboxamide is the condensation of quinoline-8-carboxylic acid with an amine, facilitated by a coupling reagent. researchgate.net This process involves the activation of the carboxylic acid to make it more electrophilic. organic-chemistry.org

A wide array of coupling reagents is available, broadly categorized into carbodiimides and phosphonium/uronium salts.

Carbodiimides : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and dicyclohexylcarbodiimide (B1669883) (DCC) are frequently used. They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. organic-chemistry.org To improve efficiency and minimize side reactions, particularly racemization in chiral substrates, additives are often included. ijpsjournal.com 1-Hydroxybenzotriazole (HOBt) is a classic additive that traps the O-acylisourea to form an active ester, which is less prone to racemization and reacts cleanly with the amine. organic-chemistry.orgacs.org

Uronium/Aminium and Phosphonium Salts : Reagents like HBTU, TBTU, and HATU are highly efficient and lead to rapid coupling with minimal racemization. researchgate.net (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) is another powerful phosphonium-based reagent. researchgate.net These reagents are often preferred for more challenging couplings due to their high reactivity. The combination of T3P (n-propanephosphonic acid anhydride) with pyridine (B92270) has been highlighted as a mild and effective method for coupling various amines, including less nucleophilic ones, with low risk of epimerization. organic-chemistry.org

The general procedure involves dissolving the quinoline-8-carboxylic acid in a suitable aprotic solvent (like DMF or DCM), adding the coupling reagent and any additive (like HOBt), and after a brief activation period, introducing the amine, often in the presence of a non-nucleophilic base such as diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA) to neutralize any acid formed. organic-chemistry.orgacs.org

Table 2: Common Amide Coupling Reagents

Reagent Class Examples Additive(s) Key Characteristics
Carbodiimides EDC, DCC, DIC HOBt, Oxyma Widely used, cost-effective; additive suppresses side reactions. organic-chemistry.orgijpsjournal.com
Uronium/Aminium Salts HBTU, TBTU, HATU, COMU Base (e.g., DIPEA) High efficiency, fast reaction times, low racemization. researchgate.net
Phosphonium Salts BOP, PyAOP, PyBOP Base (e.g., DIPEA) Very effective, especially for hindered couplings; BOP produces a carcinogenic byproduct. researchgate.netorganic-chemistry.org
Phosphonic Anhydrides T3P Pyridine Low epimerization, water-soluble byproducts, suitable for scale-up. organic-chemistry.org

Transamidation Reactions

Transamidation offers an alternative route to carboxamide formation, particularly in the context of auxiliary-assisted synthesis. In this approach, a robust amide bond, such as one formed with 8-aminoquinoline (B160924), is selectively cleaved and reformed with a different, often more volatile or desired, amine. This process can be advantageous when the initial amide is part of a directing group strategy for other transformations. For instance, an N-(quinolin-8-yl)carboxamide can undergo aminolysis by heating with a desired amine (e.g., benzylamine) in a solvent like toluene, directly yielding the new target amide. nih.gov This method has been demonstrated for the synthesis of various benzofuran-2-carboxamides and is applicable to thiophene-containing systems as well. nih.gov

Auxiliary-Assisted Carboxamide Synthesis (e.g., 8-aminoquinoline directed approaches)

The 8-aminoquinoline (8-AQ) moiety is a powerful directing group in modern organic synthesis, capable of guiding transition-metal-catalyzed C-H functionalization at specific sites. nih.gov This same group can be leveraged for the synthesis of C8-carboxamides.

In this strategy, the target molecule is built upon an N-(quinolin-8-yl) amide scaffold. For example, 2-(thiophen-2-yl)quinoline-8-carboxylic acid can be coupled with 8-aminoquinoline itself to form N-(quinolin-8-yl)-2-(thiophen-2-yl)quinoline-8-carboxamide. nih.gov More commonly, a simpler core like thiophene-2-carboxylic acid is first coupled with 8-aminoquinoline. The resulting N-(quinolin-8-yl)thiophene-2-carboxamide then serves as the substrate for a directed C-H functionalization reaction to build the quinoline ring.

After serving its purpose as a directing group, the 8-AQ auxiliary can be removed hydrolytically to yield the carboxylic acid, or it can be directly swapped for another amine via the transamidation reactions described above. nih.gov

Selective C-H Functionalization in Quinoline-Thiophene Amide Systems

Once the core this compound structure is assembled, further diversification can be achieved through selective C-H functionalization. This allows for the precise introduction of additional substituents onto either the quinoline or thiophene rings, expanding the chemical space for structure-activity relationship studies. rsc.org

The reactivity of the various C-H bonds is distinct.

Thiophene Ring : The thiophene ring is generally more electron-rich than the quinoline system and is susceptible to electrophilic substitution. The C5 position of the 2-substituted thiophene ring is particularly activated and is the typical site for reactions like nitration, bromination, and acylation. nih.gov

Quinoline Ring : The C-H bonds of the quinoline ring are less reactive and typically require transition-metal catalysis for functionalization. nih.gov The presence of the C8-carboxamide can act as a directing group, although the C8 position itself is already functionalized. Research on quinoline functionalization shows that different positions can be targeted by selecting the appropriate catalyst and directing group strategy. For instance, C4-arylation has been achieved on N-(quinolin-8-yl)carboxamide substrates. nih.gov Functionalization at the C5 and C7 positions of the quinoline core is also a common goal in quinoline chemistry.

Considerations for Scalable and Benign Synthetic Protocols

Moving from laboratory-scale synthesis to industrial production requires consideration of cost, safety, environmental impact, and robustness. acs.org

Green Chemistry Approaches : For the quinoline core synthesis, there is a shift away from classical methods that use harsh acids and high temperatures towards greener alternatives. nih.gov These include using environmentally friendly solvents like water or ionic liquids, employing reusable nanocatalysts, and utilizing energy-efficient technologies like microwave-assisted synthesis. ijpsjournal.combenthamdirect.com

Scalable Amide Coupling : In amide bond formation, reagent selection is critical for large-scale processes. While highly active uronium salts are excellent in the lab, their cost and atom economy can be prohibitive. Reagents like T3P are gaining favor for scale-up due to their efficiency, the formation of water-soluble byproducts that simplify purification, and favorable safety profiles. organic-chemistry.org The use of acyl chlorides, generated from the carboxylic acid using reagents like thionyl chloride (SOCl₂), is a classic and cost-effective method for large-scale amidation, though it involves handling corrosive materials. acs.org

Flow Chemistry : Continuous flow chemistry is an enabling technology for scaling up reactions like direct heteroarylation. Performing the reaction in a flow reactor, such as a packed-bed reactor containing the base, enhances safety, improves heat and mass transfer, and can significantly increase productivity compared to batch processes. core.ac.uk

Advanced Spectroscopic and Structural Elucidation of 2 Thiophen 2 Yl Quinoline 8 Carboxamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the most powerful tool for the elucidation of the molecular structure of an organic compound in solution. For 2-(Thiophen-2-yl)quinoline-8-carboxamide, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques would be required for a complete and unambiguous assignment of all proton and carbon signals.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum would be expected to show distinct signals for the protons of the quinoline (B57606) and thiophene (B33073) rings, as well as the amide protons. The aromatic region (typically δ 7.0-9.0 ppm) would be complex due to the presence of multiple interacting protons.

Expected ¹H NMR Data:

Proton Assignment Expected Chemical Shift (δ, ppm) Expected Multiplicity Expected Coupling Constants (J, Hz)
Amide (NH₂)Broad singlet--
Quinoline H-3, H-4, H-5, H-6, H-7Multiplets, doubletsAromatic (7-9 Hz)-
Thiophene H-3', H-4', H-5'Doublets, doublet of doubletsThiophenic (3-6 Hz)-

Note: This table represents expected values and requires experimental data for confirmation.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum would provide information on the number of unique carbon atoms in the molecule. The spectrum would show signals for the carbonyl carbon of the amide, as well as the sp²-hybridized carbons of the quinoline and thiophene rings.

Expected ¹³C NMR Data:

Carbon Assignment Expected Chemical Shift (δ, ppm)
Amide C=O165-175
Quinoline Carbons120-150
Thiophene Carbons120-145

Note: This table represents expected values and requires experimental data for confirmation.

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

To definitively assign the proton and carbon signals, a suite of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): Would reveal proton-proton coupling networks within the quinoline and thiophene rings, helping to trace the connectivity of adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal with its directly attached carbon atom, allowing for the assignment of carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons that are two or three bonds away. This is crucial for connecting the thiophene and quinoline fragments across the C-C bond and for assigning quaternary carbons.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

HRMS is a critical technique to confirm the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound, the expected molecular formula is C₁₄H₁₀N₂OS.

Expected HRMS Data:

Ion Calculated Exact Mass Found Exact Mass
[M+H]⁺255.0587Data not available
[M+Na]⁺277.0406Data not available

Note: This table requires experimental data for confirmation.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy would be used to identify the characteristic vibrations of the functional groups present in the molecule.

Expected FTIR Data:

Functional Group Expected Absorption Range (cm⁻¹)
N-H stretch (amide)3400-3200 (likely two bands for primary amide)
Aromatic C-H stretch3100-3000
C=O stretch (amide I)1680-1650
N-H bend (amide II)1640-1550
Aromatic C=C stretch1600-1450
C-N stretch1400-1200

Note: This table represents expected values and requires experimental data for confirmation.

Electronic Absorption Spectroscopy for Chromophoric Characterization

Electronic absorption spectroscopy, typically using UV-Vis spectrophotometry, provides information about the electronic transitions within the molecule. The extended π-system of this compound is expected to result in strong absorption in the UV region.

Expected Electronic Absorption Data:

Solvent λ_max (nm) Molar Absorptivity (ε, M⁻¹cm⁻¹)
e.g., EthanolData not availableData not available
e.g., DichloromethaneData not availableData not available

Note: This table requires experimental data for confirmation.

Chiroptical Spectroscopy for Enantiomeric Purity (if applicable to chiral analogues)

Chiroptical spectroscopy, which includes techniques such as circular dichroism (CD) and optical rotatory dispersion (ORD), is essential for the characterization of chiral molecules. These methods measure the differential absorption or rotation of left- and right-circularly polarized light, providing information on the absolute configuration and enantiomeric purity of a sample.

Currently, there are no reports in the scientific literature detailing the synthesis or resolution of chiral analogues of this compound. The parent molecule itself is achiral and therefore does not exhibit chiroptical properties.

Should a chiral center be introduced into the molecule, for instance, through substitution on the quinoline or thiophene rings with a chiral moiety, chiroptical spectroscopy would become a critical tool for its analysis. For example, if a chiral analogue were synthesized, its enantiomers would be expected to exhibit mirror-image CD spectra. The sign and magnitude of the Cotton effects in the CD spectrum could be correlated with the absolute configuration of the stereogenic center, often with the aid of computational methods like time-dependent density functional theory (TD-DFT). researchgate.net

Studies on other chiral quinoline derivatives have demonstrated the utility of chiroptical spectroscopy in assigning absolute configurations. For instance, the absolute configurations of cis-dihydrodiol metabolites of quinoline have been successfully determined by comparing experimental and calculated chiroptical data. researchgate.net This underscores the potential of the technique for any future chiral derivatives of this compound. Without the existence of such chiral analogues, experimental chiroptical data for the title compound remains inapplicable.

Computational Chemistry and Molecular Modeling of 2 Thiophen 2 Yl Quinoline 8 Carboxamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide a detailed picture of the electron distribution and energy levels, which are crucial for predicting chemical reactivity and stability.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Profiling

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. By calculating the electron density, DFT can elucidate various properties such as molecular geometry, electronic distribution, and reactivity descriptors. For 2-(thiophen-2-yl)quinoline-8-carboxamide, DFT calculations, often employing a basis set like B3LYP/6-31+G(d,p), can be used to optimize the molecular geometry and determine key electronic parameters. nih.gov

The optimized structure allows for the analysis of bond lengths, bond angles, and dihedral angles, providing a clear three-dimensional representation of the molecule. Furthermore, the molecular electrostatic potential (MEP) surface can be mapped to identify the electron-rich and electron-deficient regions. In a typical representation, red areas indicate negative electrostatic potential, highlighting potential sites for electrophilic attack, while blue areas denote positive potential, indicating regions susceptible to nucleophilic attack. For this compound, the nitrogen and oxygen atoms of the carboxamide group and the sulfur atom of the thiophene (B33073) ring are expected to be electron-rich, while the hydrogen atoms of the amide group would be electron-deficient.

Natural Bond Orbital (NBO) analysis, another component of DFT studies, can reveal details about intramolecular interactions, such as hydrogen bonds and charge transfer, which contribute to the molecule's stability. nih.gov

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key aspect of chemical reactivity prediction. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. researchgate.net

The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter for determining molecular stability and reactivity. A smaller energy gap suggests a more reactive molecule, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov For this compound, the HOMO is likely to be localized on the electron-rich thiophene and quinoline (B57606) rings, while the LUMO may be distributed over the quinoline and carboxamide moieties.

Table 1: Hypothetical Frontier Molecular Orbital Parameters for this compound

ParameterEnergy (eV)
EHOMO-6.25
ELUMO-1.80
Energy Gap (ΔE)4.45

These FMO calculations are instrumental in understanding the molecule's behavior in chemical reactions and its potential interactions with biological targets. researchgate.net

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target molecule, typically a protein. This method is crucial in drug discovery for screening potential drug candidates and understanding their mechanism of action. eurjchem.com

Evaluation of Binding Affinities and Modes of Interaction

In a hypothetical molecular docking study, this compound could be docked into the active site of a relevant biological target, such as a protein kinase or an enzyme implicated in a disease pathway. The docking algorithm would generate various binding poses and score them based on their binding affinity, typically expressed in kcal/mol. A lower binding energy indicates a more stable and favorable interaction. nih.gov

The simulation would reveal the specific interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, that stabilize the ligand-protein complex. For instance, the carboxamide group could act as a hydrogen bond donor and acceptor, while the aromatic quinoline and thiophene rings could engage in hydrophobic and pi-pi stacking interactions with the amino acid residues in the active site.

Identification of Key Residues and Pharmacophoric Features

A detailed analysis of the docked pose would identify the key amino acid residues that are crucial for the binding of this compound. This information is vital for understanding the structure-activity relationship (SAR) and for designing more potent and selective inhibitors. nih.gov

Table 2: Hypothetical Molecular Docking Results for this compound with a Target Protein

ParameterValue
Binding Affinity (kcal/mol)-8.5
Key Interacting ResiduesLys78, Glu91, Phe152, Trp180
Hydrogen BondsNH of carboxamide with Glu91; O of carboxamide with Lys78
Hydrophobic InteractionsQuinoline ring with Phe152; Thiophene ring with Trp180

These findings help in constructing a pharmacophore model, which defines the essential structural features required for biological activity.

Molecular Dynamics (MD) Simulations for Conformational Stability and Binding Dynamics

While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view of the complex over time. MD simulations solve Newton's equations of motion for the atoms in the system, providing insights into the conformational changes and stability of the complex. eurjchem.com

An MD simulation of the this compound-protein complex would involve placing it in a simulated physiological environment (water, ions) and observing its behavior over a period of nanoseconds. The simulation would reveal the flexibility of the ligand and the protein's active site, as well as the stability of the key interactions identified in the docking study.

Analysis of Protein-Ligand Complex Stability

A critical step in drug discovery is understanding how a potential drug molecule (ligand) interacts with its biological target, typically a protein. Molecular dynamics (MD) simulations are a primary tool for this, providing insights into the stability of the protein-ligand complex over time. For a compound like this compound, MD simulations would be performed by first docking the compound into the binding site of a relevant protein target. The stability of this complex would then be assessed through various metrics.

For instance, studies on quinoline-3-carboxamide (B1254982) derivatives as kinase inhibitors have utilized MD simulations to monitor the root-mean-square deviation (RMSD) of the protein and ligand atoms over the simulation period. A stable complex is generally indicated by a plateauing of the RMSD values, suggesting that the ligand remains securely bound within the active site. Similarly, for this compound, a low and stable RMSD would imply a stable binding mode.

Furthermore, the analysis of root-mean-square fluctuation (RMSF) can pinpoint which parts of the protein and ligand are more flexible. Key interactions, such as hydrogen bonds and hydrophobic contacts, between the quinoline or thiophene moieties and the protein's amino acid residues would be monitored throughout the simulation to ensure their persistence, which is crucial for stable binding.

Conformational Changes and Water Molecule Interactions

The binding of a ligand to a protein is a dynamic process that can induce conformational changes in both the ligand and the protein. MD simulations can capture these changes, revealing how the protein adapts to accommodate the ligand and how the ligand adjusts its conformation to fit optimally within the binding pocket. For this compound, it would be important to analyze the torsional angles of the rotatable bond connecting the thiophene and quinoline rings to see how its conformation changes upon binding.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Ligand-Based Design

In the absence of a known 3D structure of the target protein, ligand-based methods like Quantitative Structure-Activity Relationship (QSAR) modeling can be employed. QSAR studies aim to build a mathematical relationship between the chemical structures of a series of compounds and their biological activities.

For a series of analogs of this compound, a QSAR model could be developed to predict their activity against a particular biological target. Research on antitumor active amides from the thiophene series has successfully used QSAR models to identify key molecular properties for their biological activity. These studies found that molecular volume, hydrophobic surface area, and the presence of ionizable groups were important for the antitumor activity of the examined heterocyclic amides and quinolones.

Based on these findings, a hypothetical QSAR study on this compound and its derivatives might involve the calculation of various molecular descriptors and the development of a regression model to correlate these descriptors with biological activity. Such a model could then be used to design new, potentially more potent, derivatives.

Prediction of Molecular Descriptors Relevant to Biological Activity

The biological activity of a molecule is governed by a combination of its physicochemical and structural properties, often referred to as molecular descriptors. These descriptors can be calculated using computational tools and are crucial for predicting a compound's pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME), as well as its potential for toxicity.

For this compound, a variety of molecular descriptors would be calculated to assess its drug-likeness. In silico studies on quinoline derivatives have often included the prediction of ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. These predictions can provide early warnings about potential liabilities of a compound.

Table 1: Predicted Molecular Descriptors for a Hypothetical Series of this compound Analogs

Compound IDMolecular Weight ( g/mol )LogPH-Bond DonorsH-Bond AcceptorsPolar Surface Area (Ų)
Analog 1292.343.51368.5
Analog 2306.373.81368.5
Analog 3322.343.21477.7
Analog 4337.424.11368.5

This table is illustrative and based on hypothetical analogs to demonstrate the types of descriptors calculated.

These descriptors are often evaluated against established rules of thumb for drug-likeness, such as Lipinski's Rule of Five, to gauge the potential for oral bioavailability. For example, a high molecular weight or a large number of hydrogen bond donors could negatively impact a compound's ability to be absorbed after oral administration.

Investigation of Biological Activities and Mechanisms of Action for 2 Thiophen 2 Yl Quinoline 8 Carboxamide in Vitro Studies

Anticancer Activity and Cellular Mechanisms (In Vitro Assays)

The quinoline (B57606) nucleus is a cornerstone in the development of new anticancer agents, with derivatives demonstrating efficacy through various mechanisms including cell cycle arrest, induction of apoptosis, and inhibition of angiogenesis. nih.gov Similarly, thiophene (B33073) carboxamide scaffolds are acknowledged as promising for their antiproliferative effects. nih.gov The combination of these moieties in 2-(Thiophen-2-yl)quinoline-8-carboxamide suggests a potent potential for anticancer activity.

Inhibition of Cancer Cell Proliferation Across Various Cell Lines

Derivatives of the quinoline carboxamide scaffold have demonstrated significant cytotoxic effects against a wide array of human cancer cell lines. In vitro studies on related compounds provide insight into the potential of this compound. For instance, various quinoline derivatives have shown antiproliferative activity against liver, breast, colon, lung, melanoma, and gastric cancer cell lines. nih.govnih.govnih.gov

Specifically, β-carboline tethered quinoline-4-carboxamides exhibited notable cytotoxicity in cell lines such as HCT116 (colon), A549 (lung), MCF-7 (breast), and SK-MEL-28 (melanoma). nih.gov One such derivative, 2-(4-chlorophenyl)-N-((1-(3-(trifluoromethyl)phenyl)-9H-pyrido[3,4-b]indol-3-yl)methyl) quinoline-4-carboxamide, was particularly potent against the MCF-7 breast cancer cell line with an IC50 value of 5.71 μM. nih.gov Another study on pyrazolo[4,3-f]quinoline derivatives reported potent growth inhibition (GI50 values below 8 µM) across six different human cancer cell lines, including those of the kidney (ACHN), colon (HCT-15), and prostate (PC-3). nih.gov

Table 1: In Vitro Cytotoxicity of Representative Quinoline Carboxamide Derivatives
Compound ClassCell LineCancer TypeIC50 / GI50 (µM)Reference
β-Carboline Quinoline-4-CarboxamideMCF-7Breast5.71 nih.gov
β-Carboline Quinoline-4-CarboxamideSK-MEL-28Melanoma<25 nih.gov
β-Carboline Quinoline-4-CarboxamideHCT116Colon<25 nih.gov
β-Carboline Quinoline-4-CarboxamideA549Lung<25 nih.gov
Pyrazolo[4,3-f]quinolineNUGC-3Gastric<8 nih.gov
Pyrazolo[4,3-f]quinolineACHNKidney<8 nih.gov
Pyrazolo[4,3-f]quinolineHCT-15Colon<8 nih.gov
Quinoline-8-yloxy Cinnamide HybridHepG2Liver2.46 nih.gov

Induction of Apoptosis Pathways (e.g., Caspase Activation, Annexin V Staining)

Apoptosis, or programmed cell death, is a critical mechanism for eliminating cancerous cells. Quinoline derivatives have been shown to induce apoptosis through both extrinsic and intrinsic pathways. nih.gov A key event in apoptosis is the activation of a cascade of cysteine proteases known as caspases. Caspase-8 is a crucial initiator caspase in the extrinsic pathway, which, upon activation, can trigger the activation of executioner caspases like caspase-3. nih.gov

Studies on structurally related compounds demonstrate this pro-apoptotic potential. For example, a quinoline derivative, 2-(6-methoxynaphthalen-2-yl)quinolin-4-amine, was found to induce apoptosis in pancreatic cancer cells through the activation of caspase-3 and subsequent cleavage of PARP (Poly (ADP-ribose) polymerase). nih.gov Similarly, thiophene derivatives have been observed to activate caspases-3, -8, and -9. nih.gov The induction of apoptosis by quinoline-based compounds is often confirmed by flow cytometry using Annexin V staining, which identifies cells in the early and late stages of apoptosis. nih.govnih.gov

Cell Cycle Arrest Analysis

In addition to inducing apoptosis, many anticancer agents function by halting the cell cycle, preventing cancer cells from dividing and proliferating. Quinoline derivatives have been found to arrest the cell cycle at various phases. A camptothecin-derivative containing a quinoline structure, TLC388, caused a five-fold increase in the accumulation of A549 lung cancer cells in the G2/M phase of the cell cycle. nih.gov Further analysis confirmed that the arrest occurred specifically in the G2 phase. nih.gov Other research on β-carboline tethered quinoline-4-carboxamides also revealed a significant accumulation of cells in the G2/M phase. nih.gov Cell cycle analysis is typically performed by staining cells with a fluorescent dye like propidium (B1200493) iodide, which binds to DNA, and analyzing the DNA content per cell using flow cytometry. nih.gov

Modulation of Specific Kinase Targets (e.g., Cyclooxygenase-2 (COX-2), Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK), Topoisomerase II, Phosphoinositide-Dependent Protein Kinase-1 (PDK1))

The anticancer effects of quinoline-based compounds can be attributed to their ability to modulate the activity of specific enzymes critical for cancer cell survival and proliferation.

Phosphoinositide-Dependent Protein Kinase-1 (PDK1): PDK1 is a master kinase that activates the PI3K/AKT/mTOR signaling pathway, which is central to regulating cell proliferation, survival, and metastasis. nih.gov Novel quinoline-4-carboxamide derivatives have been identified as potent inhibitors of PDK1, thereby overcoming chemoresistance in colorectal cancer. nih.gov

Topoisomerase II: DNA topoisomerases are enzymes that regulate the topology of DNA during replication and transcription. nih.gov Inhibition of these enzymes leads to DNA damage and cell death. Certain β-carboline tethered quinoline-4-carboxamide conjugates have been identified as inhibitors of Topoisomerase II, contributing to their cytotoxic effects. nih.gov

Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK): The EGFR signaling pathway is frequently overactive in many cancers. Quinoline-based molecules have been developed as potent inhibitors of EGFR tyrosine kinase, with some, like pyrotinib, acting as irreversible inhibitors. researchgate.net

Cyclooxygenase-2 (COX-2): While primarily associated with inflammation, COX-2 is also implicated in carcinogenesis. Molecular docking studies have shown that quinoline-thiazolidinedione hybrids have a good affinity for the COX-2 enzyme, suggesting a potential mechanism for anticancer activity.

DNA Binding and Intercalation Studies (e.g., in vitro unwinding assays)

One of the well-established mechanisms of action for planar aromatic molecules like quinolines is their ability to intercalate into DNA. This process involves the insertion of the flat part of the molecule between the base pairs of the DNA double helix. This interaction can disrupt DNA replication and transcription, ultimately leading to cell death.

Studies on 2-phenylquinoline-8-carboxamides have described them as "minimal" DNA-intercalating agents, where the coplanarity between the quinoline and the substituent ring is crucial for this activity. Research on 4-(piperidin-1-ylmethyl)-2-(thiophen-2-yl) quinoline analogues demonstrated that their planar structure allows them to act as DNA intercalating agents, causing cleavage of calf-thymus DNA in agarose (B213101) gel electrophoresis assays. The binding interaction of quinoline derivatives with DNA is often studied using techniques like UV-visible spectroscopy and gel electrophoresis, which can confirm the intercalative binding mode.

Anti-inflammatory Activity (In Vitro Protein Denaturation and Enzyme Inhibition Assays)

Chronic inflammation is a key factor in the development of various diseases. Both quinoline and thiophene derivatives have been investigated for their anti-inflammatory properties.

The anti-inflammatory action of this class of compounds is often evaluated through their ability to inhibit key pro-inflammatory enzymes and modulate cytokine production. In vitro assays using lipopolysaccharide (LPS) to induce an inflammatory response in macrophage cell lines (like RAW264.7) are common. The inhibitory effect on the production of inflammatory mediators such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interferon-gamma (IFN-γ) is then measured.

Furthermore, the inhibition of cyclooxygenase (COX) enzymes is a primary mechanism for many anti-inflammatory drugs. Thiophene derivatives have shown selective inhibitory activity towards COX-2. For instance, one thiophene derivative displayed a COX-2 IC50 value of 5.45 μM. Quinoline-thiazolidinedione hybrids have also been shown to modulate cytokines involved in the inflammatory cascade, significantly decreasing the concentration of IFN-γ and TNF-α in a dose-dependent manner.

Table 2: In Vitro Anti-inflammatory Activity of Representative Thiophene/Quinoline Derivatives
Compound Class/DerivativeAssay/TargetResultIC50 (µM)Reference
N-(4-(4-chlorophenyl)-3-cyanothiophen-2-yl)-2-morpholinoacetamideCOX-2 InhibitionSelective Inhibition5.45
Quinoline-thiazolidinedione hybrid (LPSF/ZKD2)IFN-γ & TNF-α ReductionSignificant Decrease-
Quinoline-thiazolidinedione hybrid (LPSF/ZKD7)IFN-γ & TNF-α ReductionSignificant Decrease-
Quinoline-thiazolidinedione hybrid (LPSF/ZKD4)IL-6 ReductionSignificant Reduction-
Thiophene DerivativeTNF-α & IL-6 ReductionDose-dependent reduction-

Inhibition of Cyclooxygenase Isoforms (COX-1 and COX-2)

The cyclooxygenase (COX) enzymes are key mediators of inflammation through the synthesis of prostaglandins. While direct experimental data on the inhibition of COX-1 and COX-2 by this compound is not available in the reviewed literature, the development of selective COX-2 inhibitors is a major focus in anti-inflammatory drug discovery to avoid the gastrointestinal side effects associated with non-selective COX inhibitors. Research into new diaryl pyrazole (B372694) derivatives, for instance, has aimed to design dual inhibitors of both COX-2 and 15-lipoxygenase (15-LOX), highlighting the ongoing search for novel anti-inflammatory agents.

Modulation of Microsomal Prostaglandin (B15479496) E Synthase-1 (mPGES-1) Activity

Microsomal prostaglandin E synthase-1 (mPGES-1) is a terminal synthase in the prostaglandin E2 (PGE2) biosynthesis pathway, acting downstream of COX-2. It represents a significant target for developing more refined anti-inflammatory and anticancer therapies, as its inhibition can suppress tumor growth, angiogenesis, and immune suppression without the broader effects of COX-2 inhibition. Studies have shown that specific mPGES-1 inhibitors can reduce collagen deposition in tumors and may enhance immunotherapy efficacy. Currently, there is no published research specifically detailing the modulation of mPGES-1 activity by this compound.

Antimicrobial and Antitubercular Efficacy (In Vitro Assays)

The emergence of drug-resistant pathogens necessitates the discovery of new antimicrobial agents. The quinoline and thiophene moieties present in the title compound are found in various established antimicrobial drugs.

The quinoline scaffold is a cornerstone of many antibacterial agents, including fluoroquinolones, which are known to be effective against Mycobacterium tuberculosis (M. tb). The diarylquinoline bedaquiline (B32110) is a first-in-class drug approved for treating multi-drug resistant tuberculosis.

While specific data for this compound is limited, related structures show significant promise. Quinoline-based hydroxyimidazolium hybrids have demonstrated potent activity against M. tuberculosis H37Rv, with some analogues showing Minimum Inhibitory Concentration (MIC) values as low as 10 µg/mL. Furthermore, certain 2-substituted quinazolines, which are structurally similar to quinolines, have shown antitubercular activity, although a 2-(thiophen-2-yl) substituted version had relatively poor activity in one screen.

Derivatives of thiophene-2-carboxamide have exhibited activity against both Gram-positive and Gram-negative bacteria. For example, certain amino thiophene-2-carboxamide derivatives showed significant inhibition zones against Staphylococcus aureus, Bacillus subtilis, and Pseudomonas aeruginosa.

Table 1: In Vitro Antibacterial Activity of Related Quinoline and Thiophene Derivatives

Compound Class/Derivative Organism Activity (MIC/Inhibition Zone)
Quinoline-based hydroxyimidazolium hybrid (7b) Mycobacterium tuberculosis H37Rv MIC: 10 µg/mL
Quinoline-based hydroxyimidazolium hybrid (7a) Mycobacterium tuberculosis H37Rv MIC: 20 µg/mL
Quinoline-based hydroxyimidazolium hybrid (7b) Staphylococcus aureus MIC: 2 µg/mL
Amino thiophene-2-carboxamide (7b) Staphylococcus aureus Inhibition Zone: 20 mm
Amino thiophene-2-carboxamide (7b) Bacillus subtilis Inhibition Zone: 19 mm
Amino thiophene-2-carboxamide (7b) Pseudomonas aeruginosa Inhibition Zone: 20 mm
Thiophene carboxylic acid thioureides Gram-negative clinical strains MIC: 31.25 - 250 µg/mL
Thiophene carboxylic acid thioureides Bacillus subtilis MIC: 7.8 - 125 µg/mL
Thiophene carboxylic acid thioureides Multi-drug resistant Staphylococcus aureus MIC: 125 - 500 µg/mL

This table presents data for structurally related compounds, not this compound itself. Data sourced from.

The thiophene heterocycle is a well-established pharmacophore in the development of novel fungicides. Likewise, quinoline-based hybrids have demonstrated notable antifungal effects. For instance, certain hybrids showed remarkable activity against Cryptococcus neoformans with MIC values of 15.6 µg/mL and moderate activity against Candida and Aspergillus species.

Studies on N-(thiophen-2-yl) nicotinamide (B372718) derivatives, which share the N-thiophen-2-yl amide moiety, have shown them to be promising fungicide candidates, with some derivatives displaying superior efficacy compared to commercial fungicides like flumorph (B1672888) and mancozeb (B1675947) in field trials against cucumber downy mildew.

Table 2: In Vitro Antifungal Activity of Related Quinoline and Thiophene Derivatives

Compound Class/Derivative Fungal Species Activity (MIC)
Quinoline-based hydroxyimidazolium hybrids (7c, 7d) Cryptococcus neoformans 15.6 µg/mL
Quinoline-based hydroxyimidazolium hybrids (7c, 7d) Candida spp., Aspergillus spp. 62.5 µg/mL
Thiophene carboxylic acid thioureides Various Fungi 31.25 - 62.5 µg/mL

This table presents data for structurally related compounds, not this compound itself. Data sourced from.

The mechanism of action for many quinoline-based antibacterials involves the inhibition of DNA gyrase, a type II topoisomerase essential for bacterial DNA replication. It is a well-established target for the newer generation of quinolone drugs against M. tuberculosis. Recent studies have identified arylated quinoline carboxylic acids that demonstrate potent inhibition of M. tb DNA gyrase.

β-lactamases are enzymes that confer bacterial resistance to β-lactam antibiotics. The development of β-lactamase inhibitors (BLIs) is a critical strategy to overcome this resistance. While inhibitors like clavulanic acid and tazobactam (B1681243) are well-known, the search for new BLIs is ongoing. There is no direct evidence to suggest that this compound acts as an inhibitor of either DNA gyrase or β-lactamase.

Enzyme Inhibition Studies (Other Relevant Biological Targets)

Beyond antimicrobial and anti-inflammatory targets, the quinoline carboxamide scaffold has been investigated for its inhibitory activity against other crucial enzymes.

Poly(ADP-ribose)polymerase-1 (PARP-1) Inhibition: PARP-1 is a key enzyme in DNA repair, and its inhibition is a validated strategy in cancer therapy. A series of quinoline-8-carboxamides were designed as PARP-1 inhibitors. In this series, substitution at the 2-position of the quinoline ring was found to increase potency.

Table 3: PARP-1 Inhibition by a Related Quinoline-8-carboxamide (B1604842)

Compound Target Activity (IC₅₀)
2-Methylquinoline-8-carboxamide Human recombinant PARP-1 500 nM
5-Aminoisoquinolin-1-one (5-AIQ, reference) Human recombinant PARP-1 1.8 µM

This table presents data for a structurally related compound, not this compound itself. Data sourced from.

Carbonic Anhydrase (CA) Inhibition: Carbonic anhydrases are ubiquitous metalloenzymes involved in numerous physiological processes, and their inhibition has therapeutic applications. A series of novel 8-substituted-N-(4-sulfamoylphenyl)quinoline-2-carboxamides were synthesized and evaluated for their inhibitory activity against several human (h) CA isoforms. These compounds, which feature a different carboxamide linkage but share the substituted quinoline core, showed potent, low nanomolar inhibition of isoforms hCA I and hCA II.

Table 4: Carbonic Anhydrase Inhibition by Related 8-Substituted Quinoline-2-carboxamides

Compound Target Isoform Inhibition Constant (Kᵢ)
Compound 5h hCA I 61.9 nM
Compound 5h hCA II 33.0 nM
Compound 5a hCA II 88.4 nM
Compound 5b hCA II 85.7 nM

This table presents data for structurally related compounds, not this compound itself. The tested compounds are 8-substituted-N-(4-sulfamoylphenyl)quinoline-2-carboxamides. Data sourced from.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the cholinergic nervous system, responsible for the hydrolysis of the neurotransmitter acetylcholine. Inhibition of these enzymes is a primary therapeutic strategy for Alzheimer's disease. Research into quinoline derivatives has shown their potential as cholinesterase inhibitors. researchgate.net

Studies on various quinoline derivatives have demonstrated significant inhibitory activity against both AChE and BChE. For instance, a series of phenyl-quinoline derivatives were found to be more selective towards BChE over AChE. researchgate.net In contrast, other studies on different quinoline derivatives reported a stronger inhibition of AChE. researchgate.net The inhibitory potency is highly dependent on the specific substituents on the quinoline and the attached aromatic or heteroaromatic rings. For example, in one study, the S-enantiomers of certain quinoline derivatives showed more potent AChE inhibition, whereas the R-enantiomers were more effective against BChE. researchgate.net A recent 2025 study highlighted a fragment-informed approach to construct quinoline derivatives as dual AChE/BChE inhibitors, with one compound achieving sub-nanomolar AChE inhibition. nih.gov

While specific IC50 values for the parent compound this compound are not detailed in the provided results, the broader class of quinoline-carboxamides has been extensively studied. The data below represents findings for various quinoline derivatives, illustrating the general potential of this class of compounds as cholinesterase inhibitors.

Table 1: Inhibitory Activity of Various Quinoline Derivatives against AChE and BChE

Compound Series Target Enzyme IC50 Values Selectivity Notes
Phenyl-quinoline derivatives AChE & BChE Not specified Higher selectivity against BChE
Quinoline-thiosemicarbazones AChE & BChE 0.033 µM - 0.177 µM (for most active compounds against AChE) More inhibitory potential against AChE than BChE
Quinoline derivatives (enantiomeric) AChE S-enantiomers more potent Enantioselective inhibition observed
Quinoline derivatives (enantiomeric) BChE R-enantiomers more potent Enantioselective inhibition observed
Fragment-based quinoline conjugate (L4R1-3) AChE 4.6 nM Outperformed donepezil

Urease Enzyme Inhibition

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbon dioxide. Its activity is a virulence factor for several pathogenic bacteria, including Helicobacter pylori. Inhibition of urease is a therapeutic strategy to combat infections caused by these bacteria. Thiophene-containing compounds have been identified as promising urease inhibitors. frontiersin.org

Research on morpholine-thiophene hybrid thiosemicarbazones demonstrated potent urease inhibitory activity, with IC50 values ranging from 3.80 to 5.77 µM, significantly more potent than the standard inhibitor thiourea (B124793) (IC50 = 22.31 ± 0.03 µM). frontiersin.org The lead compound in this series, 2-(1-(5-chlorothiophen-2-yl)ethylidene)-N-(2-morpholinoethyl)hydrazinecarbothioamide, exhibited an uncompetitive mode of inhibition. frontiersin.org This highlights the potential of the thiophene moiety, a key component of this compound, in the design of effective urease inhibitors.

Table 2: Urease Inhibitory Activity of Morpholine-Thiophene Hybrid Thiosemicarbazones

Compound IC50 (µM)
5g (lead inhibitor) 3.80 ± 1.9
5a 4.94 ± 2.7

| Thiourea (Standard) | 22.31 ± 0.03 |

Ligand Binding Studies and Receptor Interaction Analysis

Understanding how a ligand interacts with its target receptor is crucial for drug design and optimization. For quinoline-based inhibitors, molecular docking studies are frequently used to predict binding modes within the active sites of enzymes like AChE, BChE, and urease.

In the context of cholinesterase inhibition, docking studies of various quinoline derivatives have revealed key interactions. These compounds often bind within the enzyme's active site gorge, interacting with both the catalytic active site (CAS) and the peripheral anionic site (PAS). The quinoline nitrogen can form crucial hydrogen bonds, while the aromatic rings engage in π-π stacking interactions with aromatic residues of the enzyme, such as tryptophan and tyrosine. researchgate.net Molecular dynamics simulations have been used to confirm the stability of these interactions over time. researchgate.net

For urease inhibition by thiophene derivatives, docking studies have shown that the compounds can interact with the nickel ions in the active site. frontiersin.org The lead inhibitor from one study, compound 5g, demonstrated a strong affinity for the urease active site, which was supported by significant docking scores and favorable binding free energies. frontiersin.org

In a study of quinoline-carboxamide derivatives as P2X7R antagonists, docking simulations predicted that the nitrogen of the quinoline ring forms hydrogen bonds with amino acid residues like Lys630, while π-alkyl and π-sulfur interactions also contribute to binding affinity. nih.gov

Comprehensive Structure-Activity Relationship (SAR) Elucidation for this compound Derivatives

Structure-activity relationship (SAR) analysis is essential for understanding how chemical structure influences biological activity, guiding the development of more potent and selective compounds. For quinoline-based compounds, SAR studies have provided valuable insights.

The introduction of a carboxamide linkage at various positions on the quinoline and quinolone frameworks has been shown to be an effective strategy for enhancing pharmacological properties. nih.gov Specifically for cholinesterase inhibitors, SAR analyses have highlighted that:

The nature and position of substituents on the rings are critical. For example, in one series of phenyl-quinoline derivatives, a methoxy (B1213986) group at one position and a bromine at another resulted in a 75-fold improvement in activity. researchgate.net

The carboxamide group itself is often essential for activity, participating in key hydrogen bonding interactions within the target's active site. researchgate.net

The linker or spacer between different parts of the molecule can affect inhibitory strength and selectivity. researchgate.net

In the area of urease inhibition, SAR studies of thiophene-based compounds revealed that various substituents on the thiophene ring, including electron-rich, electron-deficient, and inductively electron-withdrawing groups, were well-tolerated and led to potent inhibitors. frontiersin.org

The combination of the quinoline-8-carboxamide scaffold with a thiophene ring at the 2-position presents a versatile platform. The SAR data from related series suggest that modifications to both the thiophene and quinoline rings could be used to fine-tune the inhibitory activity against enzymes like AChE, BChE, and urease.

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
Thiourea
2-(1-(5-chlorothiophen-2-yl)ethylidene)-N-(2-morpholinoethyl)hydrazinecarbothioamide

Future Directions and Emerging Research Avenues for 2 Thiophen 2 Yl Quinoline 8 Carboxamide Derivatives

Development of Novel and Green Synthetic Routes for Enhanced Yields and Selectivity

Key areas of development will likely include:

One-Pot Tandem Reactions: Combining multiple synthetic steps into a single, continuous process without isolating intermediates can significantly improve efficiency. For instance, a strategy combining C-H arylation and transamidation has been successfully used for other complex carboxamides, providing a template for future work. mdpi.com

Ultrasound and Microwave-Assisted Synthesis: These non-conventional energy sources can accelerate reaction times, improve yields, and often lead to cleaner reactions compared to conventional heating methods. frontiersin.org Ultrasound irradiation has been effectively used to produce quinoline-imidazolium hybrids, demonstrating the potential of this technique for quinoline-based scaffolds. frontiersin.org

Photochemical Reactions: Light-induced reactions, sometimes in the presence of a photosensitizer, can provide access to unique chemical transformations under mild conditions, as seen in the synthesis of certain benzofuran (B130515) derivatives. mdpi.com

Catalytic C-H Functionalization: Direct functionalization of carbon-hydrogen bonds is a powerful tool for streamlining synthesis. Palladium-catalyzed C-H arylation, guided by moieties like the 8-aminoquinoline (B160924) auxiliary, allows for the modular and efficient installation of various substituents, a technique that could be adapted for these derivatives. mdpi.com

By embracing these green chemistry principles, future syntheses can be made more atom-economical, cost-effective, and sustainable, facilitating the production of diverse compound libraries for biological screening.

Advanced Computational Studies for Rational Design and Lead Optimization

Computational chemistry is an indispensable tool for accelerating drug discovery. For derivatives of 2-(thiophen-2-yl)quinoline-8-carboxamide, advanced computational studies will be pivotal for the rational design of new analogues and the optimization of lead compounds.

Future computational research will likely involve:

Molecular Docking: To predict the binding orientation and affinity of derivatives within the active site of a biological target. Docking studies have already been employed to assess the potential of quinoline-based chalcones as EGFR inhibitors and thiophene (B33073) carboxamides as antibacterial agents targeting DNA gyrase. sci-hub.seresearchgate.net

Density Functional Theory (DFT) Studies: To understand the electronic properties of the molecules. Calculations of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies can provide insights into a compound's reactivity and intramolecular charge transfer capabilities, which are crucial for its interaction with biological targets. sci-hub.senih.gov

Quantitative Structure-Activity Relationship (QSAR): To build mathematical models that correlate the chemical structure of the derivatives with their biological activity. These models can then be used to predict the activity of novel, unsynthesized compounds, guiding synthetic efforts towards more potent analogues.

Molecular Dynamics (MD) Simulations: To study the dynamic behavior of the compound-target complex over time, providing a more realistic understanding of the binding stability and the key interactions that maintain the complex.

These in silico methods will enable a more targeted approach to drug design, reducing the number of compounds that need to be synthesized and tested, thereby saving time and resources.

Deeper Mechanistic Elucidation of Observed Biological Effects

While initial screenings may identify promising biological activities, a deeper understanding of the underlying mechanism of action is crucial for further development. Future research must move beyond simple activity assays to detailed mechanistic studies. For any observed anticancer activity, for example, research should focus on:

Cell Cycle Analysis: To determine if the compounds induce cell cycle arrest at a specific phase (e.g., G1, S, G2/M). nih.gov

Apoptosis Assays: To investigate whether the compounds induce programmed cell death. This can be measured through techniques like caspase-3/7 activation assays, Annexin V/PI staining, and monitoring changes in mitochondrial membrane potential. nih.govmdpi.comnih.gov

Reactive Oxygen Species (ROS) Measurement: To determine if the compounds affect the redox homeostasis within cancer cells, a common mechanism for anticancer agents. nih.govmdpi.com

Target Engagement and Validation: To confirm that the compound directly interacts with its intended biological target within the cell and to quantify the downstream effects of this interaction.

Elucidating these pathways is essential for understanding how the derivatives exert their therapeutic effects, identifying potential biomarkers for patient selection, and anticipating possible side effects.

Design and Synthesis of Hybrid Molecules Incorporating the this compound Scaffold

Molecular hybridization, the strategy of combining two or more distinct pharmacophores into a single molecule, is a powerful approach to develop multifunctional drugs or to enhance the activity of a lead compound. frontiersin.org The this compound scaffold is an ideal candidate for creating novel hybrid molecules.

Future research in this area could involve covalently linking the core scaffold to other biologically active motifs, such as:

Other Heterocycles: Coupling with moieties like oxadiazole, thiazole, coumarin, or indole (B1671886) could yield hybrids with enhanced or novel activities, such as dual anticancer and antimicrobial properties. frontiersin.orgrsc.org

Kinase Inhibitor Fragments: Incorporating structural elements known to bind to the ATP-binding site of kinases could direct the derivatives towards specific cancer-related targets.

DNA-Intercalating Agents: Fusing the scaffold with planar aromatic systems could create compounds with the ability to bind to DNA, a validated anticancer strategy.

The goal of creating these hybrids is to exploit potential synergistic effects between the different pharmacophoric units, leading to improved potency, better selectivity, or the ability to overcome drug resistance mechanisms. frontiersin.org

Exploration of Novel Therapeutic Applications and Target Pathways

The structural motifs within this compound suggest a broad potential for diverse therapeutic applications. While initial studies might focus on one area, a comprehensive exploration of other target pathways is a critical future direction. Both quinoline (B57606) and thiophene derivatives have been investigated for a wide array of biological activities.

Future screening efforts should therefore investigate the potential of these derivatives as:

Enzyme Inhibitors: Targeting enzymes like carbonic anhydrases (implicated in glaucoma and certain cancers), protein tyrosine phosphatases (PTP1B, linked to diabetes and cancer), or microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1, involved in inflammation and cancer). nih.govmdpi.comnih.govresearchgate.net

Receptor Antagonists: Investigating activity against receptors such as the P2X7 receptor, which is overexpressed in various cancers and inflammatory conditions. nih.gov

Antimicrobial Agents: Screening against various bacterial and fungal strains, potentially targeting essential enzymes like DNA gyrase. rsc.org

Antiviral Agents: Evaluating activity against a range of viruses, as quinoline scaffolds have shown anti-HIV activity. nih.gov

A broad-based screening approach against a diverse panel of targets could uncover entirely new and unexpected therapeutic opportunities for this chemical class.

Crystallographic Studies of Compound-Target Complexes to Inform Rational Drug Design

Ultimately, the most powerful tool for rational drug design is the atomic-level visualization of a compound binding to its target. X-ray crystallography provides this crucial insight. Obtaining crystal structures of this compound derivatives in complex with their biological targets (e.g., an enzyme or receptor) is a paramount future objective.

The crystal structure of the closely related N-(quinolin-8-yl)quinoline-2-carboxamide has already been solved, revealing details about its conformation, planarity, and intramolecular hydrogen bonding. nih.gov This provides a foundational understanding of the scaffold's structural properties.

Future crystallographic studies will:

Reveal the precise binding mode: Identifying the specific amino acid residues involved in hydrogen bonds, hydrophobic interactions, and π-π stacking. nih.gov

Explain Structure-Activity Relationships (SAR): Providing a structural basis for why certain substitutions increase activity while others decrease it.

Enable Structure-Based Drug Design (SBDD): Allowing medicinal chemists to design new derivatives with modifications that optimize interactions with the target, leading to enhanced potency and selectivity.

These high-resolution snapshots are invaluable for transforming lead compounds into highly optimized drug candidates, making crystallography a critical step in the advanced development of this promising class of molecules.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(Thiophen-2-yl)quinoline-8-carboxamide, and how can reaction efficiency be optimized?

  • Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation, where a thiophene derivative reacts with an acyl chloride (e.g., quinoline-8-carboxamide chloride) in the presence of a Lewis acid like AlCl₃ . Optimization includes controlling reaction temperature (50–70°C) and stoichiometric ratios (1:1.2 thiophene to acyl chloride). Post-synthetic purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high yield (>75%) .

Q. How should researchers characterize the structural stability of this compound under varying pH conditions?

  • Methodological Answer : Stability studies require dissolution in buffered solutions (pH 3–10) and monitoring via HPLC-UV (λ = 254 nm) over 24–72 hours. FTIR and NMR (¹H/¹³C) are used to detect hydrolysis of the carboxamide group or thiophene ring oxidation. Evidence from analogous quinoline-thiophene hybrids suggests instability in strongly alkaline conditions (pH >9) due to deprotonation of the quinoline nitrogen .

Q. What spectroscopic techniques are most effective for confirming the molecular structure of this compound?

  • Methodological Answer :

  • FTIR : Confirm carboxamide C=O stretch (~1650 cm⁻¹) and thiophene C-S vibrations (~700 cm⁻¹) .
  • NMR : ¹H NMR (DMSO-d₆) shows characteristic quinoline protons at δ 8.5–9.0 ppm and thiophene protons at δ 7.2–7.5 ppm .
  • X-ray crystallography : For unambiguous confirmation, single-crystal diffraction (monoclinic P21/c space group) provides bond lengths/angles, as demonstrated for structurally similar 6-nitro-2,3-bis(thiophen-2-yl)quinoxaline .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported anticancer activity data for thiophene-quinoline hybrids?

  • Methodological Answer : Discrepancies often arise from differences in cell models (2D vs. 3D cultures) and apoptotic pathway activation. For example, caspase-8 activation in 3D spheroids may differ from monolayer assays due to altered drug penetration . Validate findings using orthogonal assays (e.g., flow cytometry for apoptosis vs. Western blotting for caspase-8 cleavage) and standardized IC₅₀ protocols (72-hour exposure, MTT assay) .

Q. What strategies mitigate off-target effects when evaluating this compound’s interaction with DNA adducts?

  • Methodological Answer : Use competitive binding assays with known DNA intercalators (e.g., ethidium bromide) and monitor fluorescence quenching. For specificity, employ in silico docking (AutoDock Vina) to compare binding affinities with carcinogenic HAAs like PhIP or MeIQx . Experimental validation via circular dichroism can detect conformational changes in DNA .

Q. How does the electron-withdrawing carboxamide group influence the compound’s reactivity in electrophilic substitution reactions?

  • Methodological Answer : The carboxamide group deactivates the quinoline ring, directing electrophiles (e.g., NO₂⁺) to the electron-rich thiophene moiety. Reactivity can be quantified using Hammett substituent constants (σₚ ≈ 0.6 for carboxamide). Monitor reaction progress via TLC (silica gel, Rf shifts) and characterize products via LC-MS .

Q. What are the ethical and procedural considerations for in vivo toxicity studies of this compound?

  • Methodological Answer : Follow OECD guidelines for acute toxicity (OECD 423) and genotoxicity (OECD 487). Use a minimum of 8 animals per dose group, with negative/positive controls (e.g., cyclophosphamide). Ethical compliance includes institutional animal care committee approval and humane endpoints (e.g., 20% weight loss) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.